molecular formula C19H27NO3 B2852669 8-Methyl-8-azabicyclo[3.2.1]oct-3-yl 2-(hydroxymethyl)-2-phenylbutanoate CAS No. 768350-03-4

8-Methyl-8-azabicyclo[3.2.1]oct-3-yl 2-(hydroxymethyl)-2-phenylbutanoate

Cat. No.: B2852669
CAS No.: 768350-03-4
M. Wt: 317.429
InChI Key: UVFFMBYRGIAWRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Methyl-8-azabicyclo[3.2.1]oct-3-yl 2-(hydroxymethyl)-2-phenylbutanoate is a chemical compound known for its significant biological activity. It is a derivative of tropane alkaloids, which are known for their wide array of pharmacological effects. This compound is structurally related to atropine, a well-known anticholinergic agent .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Methyl-8-azabicyclo[3.2.1]oct-3-yl 2-(hydroxymethyl)-2-phenylbutanoate typically involves the esterification of tropine with 2-(hydroxymethyl)-2-phenylbutanoic acid. The reaction is usually carried out under acidic conditions to facilitate the formation of the ester bond .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction is typically conducted in large reactors with precise temperature and pH control to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions

8-Methyl-8-azabicyclo[3.2.1]oct-3-yl 2-(hydroxymethyl)-2-phenylbutanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as alcohols, ketones, and substituted esters .

Scientific Research Applications

8-Methyl-8-azabicyclo[3.2.1]oct-3-yl 2-(hydroxymethyl)-2-phenylbutanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-Methyl-8-azabicyclo[3.2.1]oct-3-yl 2-(hydroxymethyl)-2-phenylbutanoate involves its interaction with cholinergic receptors in the nervous system. It acts as an antagonist at muscarinic acetylcholine receptors, inhibiting the action of acetylcholine. This leads to a decrease in parasympathetic nervous system activity, resulting in effects such as pupil dilation and reduced glandular secretions .

Properties

IUPAC Name

(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 2-(hydroxymethyl)-2-phenylbutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27NO3/c1-3-19(13-21,14-7-5-4-6-8-14)18(22)23-17-11-15-9-10-16(12-17)20(15)2/h4-8,15-17,21H,3,9-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVFFMBYRGIAWRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CO)(C1=CC=CC=C1)C(=O)OC2CC3CCC(C2)N3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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